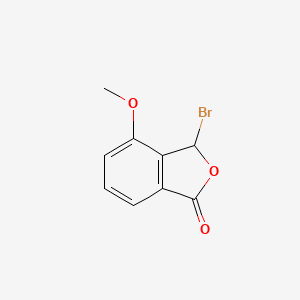
3-bromo-4-methoxyisobenzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-methoxyisobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H7BrO3 and its molecular weight is 243.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. What are the established synthetic routes for 3-bromo-4-methoxyisobenzofuran-1(3H)-one, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves functionalization of the isobenzofuranone core. A common approach includes:
- Palladium-catalyzed coupling : Introducing bromine via halogenation, as seen in analogous compounds (e.g., 6-bromo derivatives) using dibromomethane and palladium(II) acetate under reflux .
- Methoxy group incorporation : Methoxylation via nucleophilic substitution or O-methylation under basic conditions, as demonstrated in 5-methoxyisobenzofuran-1(3H)-one synthesis .
- Purification : Column chromatography (hexane:ethyl acetate) is critical for isolating the product, with yields highly dependent on reaction time and catalyst loading .
Methodological Insight : Optimize bromination stoichiometry to avoid over-substitution, and monitor reaction progress via TLC to prevent degradation of the methoxy group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR : 1H and 13C NMR identify substituent positions (e.g., methoxy singlet at ~3.8 ppm, bromine-induced deshielding) .
- X-ray crystallography : Determines absolute configuration and intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) with planar isobenzofuranone cores are common, as seen in 6-methoxy derivatives .
- CCDC deposition : Structural validation via Cambridge Crystallographic Data Centre (CCDC 1505246) ensures reproducibility .
Advanced Tip : Use weak hydrogen bonds (e.g., C–H⋯O) observed in related structures to predict packing motifs .
Q. How does the bromine substituent influence the reactivity of this compound in substitution reactions?
Advanced Research Question
Bromine acts as a directing group and enhances electrophilicity:
- Nucleophilic aromatic substitution : Methoxy groups deactivate the ring, but bromine facilitates displacement by amines or thiols under mild conditions .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine, enabling diversification. Catalyst systems (Pd(PPh3)4) and solvent polarity significantly affect efficiency .
- Contradiction Alert : Competing elimination (e.g., dehydrobromination) may occur under strong bases; mitigate via low-temperature protocols .
Q. What strategies can resolve contradictions in reported biological activities of isobenzofuranone derivatives?
Advanced Research Question
Discrepancies often arise from assay variability or substituent positioning:
- Structure-activity relationship (SAR) studies : Compare 3-bromo-4-methoxy derivatives with analogs (e.g., 5-hydroxy-4-methyl variants) to isolate substituent effects .
- Standardized assays : Use in vitro cytotoxicity screens (e.g., MTT assays on PC12 cells) with controlled solvent concentrations to avoid false positives .
- Meta-analysis : Cross-reference crystallographic data (e.g., planarity of the lactone ring) with bioactivity to identify conformation-dependent interactions .
Q. What are the challenges in determining the crystal structure of halogenated isobenzofuranones, and how can they be addressed?
Advanced Research Question
- Crystal growth : Halogenated derivatives often form twinned crystals. Slow evaporation from acetone/water mixtures improves monocrystallinity .
- Data refinement : Heavy atoms (Br) cause absorption errors. Apply multi-scan corrections (e.g., SADABS) and high-resolution data collection (>0.8 Å) .
- Validation : Compare experimental bond lengths (e.g., C–Br ≈ 1.90 Å) with DFT-optimized geometries to detect disorder .
Q. How can computational methods complement experimental data in predicting the reactivity of this compound?
Advanced Research Question
- DFT calculations : Predict regioselectivity in electrophilic attacks (e.g., Fukui indices identify C5 as reactive due to methoxy activation) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. For example, π-π stacking with aromatic residues may enhance binding .
- Contradiction analysis : Reconcile divergent experimental kinetic data with transition state modeling (e.g., solvent effects on SN2 barriers) .
Q. What role does the methoxy group play in stabilizing the isobenzofuranone core under acidic or basic conditions?
Basic Research Question
- Acidic conditions : Methoxy groups resist protonation due to resonance stabilization, preventing lactone ring opening. Compare with hydroxylated analogs, which undergo hydrolysis readily .
- Basic conditions : Methoxy derivatives are less prone to nucleophilic attack at the carbonyl compared to unsubstituted isobenzofuranones. Verify via pH-dependent stability assays .
Methodological Insight : Use 1H NMR to monitor degradation (e.g., disappearance of methoxy signals) under varying pH .
Propriétés
Numéro CAS |
70767-96-3 |
|---|---|
Formule moléculaire |
C9H7BrO3 |
Poids moléculaire |
243.05 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H7BrO3/c1-12-6-4-2-3-5-7(6)8(10)13-9(5)11/h2-4,8H,1H3 |
Clé InChI |
CIXUEGBDGDMPQH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(OC2=O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














